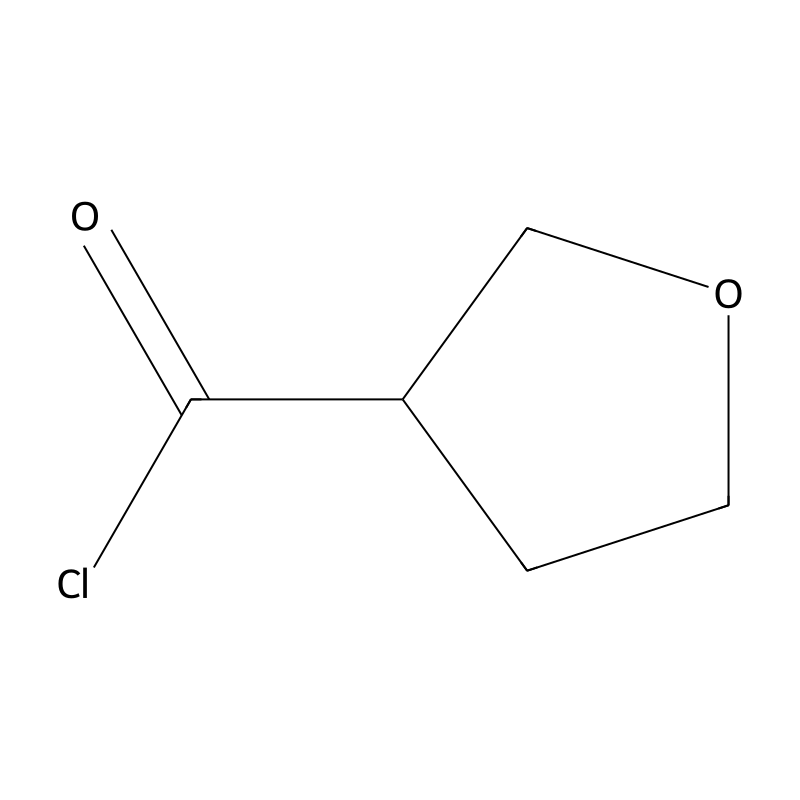Tetrahydrofuran-3-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chiral Synthesis
THFC-Cl exhibits several properties that make it attractive for the synthesis of chiral molecules:
- Chirality: The molecule itself is chiral, meaning it has a non-superimposable mirror image. This inherent chirality can be transferred to the final product during synthesis. PubChem, Tetrahydrofuran-3-carbonyl chloride:
- Stereoselectivity: THFC-Cl reacts with amines in a stereoselective manner, meaning it preferentially forms one stereoisomer over another. This is crucial for obtaining pure enantiomers of desired chiral compounds. Biosynth, UCA59502 | 69595-02-4 | Tetrahydrofuran-3-carbonyl chloride
Tetrahydrofuran-3-carbonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 134.56 g/mol. It features a carbonyl group attached to a tetrahydrofuran ring, making it a derivative of tetrahydrofuran. The compound is classified as a carbonyl chloride, which indicates that it contains both a carbonyl group (C=O) and a chlorine atom attached to the carbon atom adjacent to the carbonyl. This structure imparts unique chemical properties, particularly in reactivity and stability.
There is no current information available regarding a specific mechanism of action for THFC-Cl in biological systems.
Due to the presence of the acid chloride group, THFC-Cl is likely to be corrosive and irritating to skin and eyes. It can also react exothermically (with heat release) with water, releasing hydrochloric acid fumes. Standard laboratory safety practices for handling corrosive and reactive chemicals should be followed when working with THFC-Cl [].
- Nucleophilic Acyl Substitution: Reacting with nucleophiles such as alcohols or amines to form esters or amides, respectively.
- Reduction Reactions: It can be reduced to tetrahydrofuran-3-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.
- Elimination Reactions: The compound can engage in elimination reactions under specific conditions, leading to the formation of alkenes.
Tetrahydrofuran-3-carbonyl chloride can be synthesized through several methods:
- Reaction with Thionyl Chloride: Tetrahydrofuran-3-carboxylic acid can be dissolved in an appropriate solvent, followed by the addition of thionyl chloride or oxalyl chloride. This method typically yields high purity and efficiency .
- Alternative Methods: Other synthetic routes may involve the use of different chlorinating agents or conditions that facilitate the conversion of tetrahydrofuran derivatives into their respective carbonyl chlorides.
Tetrahydrofuran-3-carbonyl chloride finds applications primarily in organic synthesis, particularly in:
- Synthesis of Pharmaceuticals: It serves as an intermediate for producing various pharmaceutical compounds.
- Chemical Research: Used in laboratories for synthesizing other complex organic molecules.
- Polymer Chemistry: Potentially utilized in the synthesis of polymers where reactive functional groups are required.
Several compounds share structural similarities with tetrahydrofuran-3-carbonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Tetrahydro-2H-pyran-4-carbonyl chloride | 40191-32-0 | 0.85 | Contains a pyran ring instead of tetrahydrofuran |
| Methyl 5-chloro-5-oxopentanoate | 1501-26-4 | 0.62 | Methyl ester functional group |
| Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | 0.63 | Lacks the chlorine substituent |
| (1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | 39637-74-6 | 0.57 | More complex bicyclic structure |
Tetrahydrofuran-3-carbonyl chloride's unique combination of a tetrahydrofuran ring and a carbonyl chloride functional group distinguishes it from these similar compounds, particularly in its reactivity profile and potential applications in synthetic chemistry.
XLogP3
GHS Hazard Statements
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








